molecular formula C13H12N2O5S B14082946 Benzenesulfonamide, N-(2-hydroxy-5-nitrophenyl)-4-methyl- CAS No. 91956-17-1

Benzenesulfonamide, N-(2-hydroxy-5-nitrophenyl)-4-methyl-

Cat. No.: B14082946
CAS No.: 91956-17-1
M. Wt: 308.31 g/mol
InChI Key: RZTYHMOGMPYPFQ-UHFFFAOYSA-N
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Description

Benzenesulfonamide, N-(2-hydroxy-5-nitrophenyl)-4-methyl- is a chemical compound with the molecular formula C12H10N2O5S and a molecular weight of 294.2832 g/mol . This compound is known for its unique structural features, which include a benzenesulfonamide group and a nitrophenyl group. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonamide, N-(2-hydroxy-5-nitrophenyl)-4-methyl- typically involves the nitration of 2-hydroxy-5-nitrophenylamine followed by sulfonation. The reaction conditions often require the use of strong acids such as sulfuric acid and nitric acid to facilitate the nitration process .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield .

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, N-(2-hydroxy-5-nitrophenyl)-4-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzenesulfonamide, N-(2-hydroxy-5-nitrophenyl)-4-methyl- has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzenesulfonamide, N-(2-hydroxy-5-nitrophenyl)-4-methyl- involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzenesulfonamide, N-(2-hydroxy-5-nitrophenyl)-4-methyl- is unique due to the presence of both the nitrophenyl and sulfonamide groups, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various research applications .

Properties

CAS No.

91956-17-1

Molecular Formula

C13H12N2O5S

Molecular Weight

308.31 g/mol

IUPAC Name

N-(2-hydroxy-5-nitrophenyl)-4-methylbenzenesulfonamide

InChI

InChI=1S/C13H12N2O5S/c1-9-2-5-11(6-3-9)21(19,20)14-12-8-10(15(17)18)4-7-13(12)16/h2-8,14,16H,1H3

InChI Key

RZTYHMOGMPYPFQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])O

Origin of Product

United States

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